2-(Ethoxycarbonyl)-3-phenylprop-2-enoate

Description

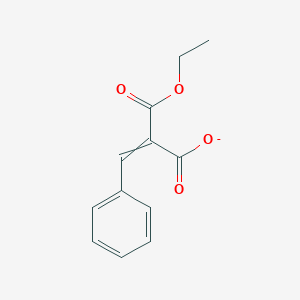

2-(Ethoxycarbonyl)-3-phenylprop-2-enoate is a α,β-unsaturated ester derivative characterized by a conjugated enoate system with an ethoxycarbonyl group at position 2 and a phenyl substituent at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in Michael additions, cycloadditions, and as a precursor for pharmaceuticals or agrochemicals. The ethoxycarbonyl group enhances electrophilicity at the β-position, facilitating nucleophilic attacks, while the phenyl group contributes to π-π stacking interactions in crystalline states .

Properties

CAS No. |

24302-10-1 |

|---|---|

Molecular Formula |

C12H11O4- |

Molecular Weight |

219.21 g/mol |

IUPAC Name |

2-ethoxycarbonyl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H12O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)/p-1 |

InChI Key |

BHKULYKFSYZBQR-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications based on crystallographic, synthetic, and pharmacological studies:

Key Findings from Comparative Studies:

Electronic Effects: Cyano (-CN) and ethoxycarbonyl groups at C2 increase electrophilicity at the β-carbon, but the cyano group provides stronger electron withdrawal, accelerating cycloaddition kinetics . Methoxy substituents on the phenyl ring (e.g., 2,4-dimethoxyphenyl) improve solubility but reduce crystallinity due to disrupted π-stacking .

Steric and Crystallographic Differences: Ortho-fluorine in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate introduces steric hindrance, leading to twisted conformations and altered hydrogen-bonding patterns compared to non-fluorinated analogs . Bulky esters (e.g., 2-ethylhexyl) in C25H29NO3 derivatives reduce intermolecular interactions, increasing melting points and thermal stability .

Biological Relevance: Fluorinated derivatives (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) exhibit enhanced metabolic stability, making them candidates for protease inhibitors . Carbamoyl-amino substituents enable hydrogen-bonding networks, critical for molecular recognition in enzyme-binding studies .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, benzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and sodium acetate (0.1 equiv) are refluxed in acetic anhydride at 140–160°C for 7–9 hours. The reaction proceeds via the formation of a conjugated enone intermediate, followed by esterification. Post-reaction, unreacted benzaldehyde is removed via steam distillation, and the crude product is purified using activated carbon and recrystallization.

Table 1: Condensation Method Parameters

This method offers moderate yields but is limited by the need for high temperatures and extended reaction times. Side products, such as polymeric byproducts, may form due to the reactivity of the α,β-unsaturated system.

Catalytic Asymmetric Synthesis Using Iron Complexes

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of 2-(ethoxycarbonyl)-3-phenylprop-2-enoate. A notable method employs an iron-based catalyst, Fe(TCP)Cl, in combination with the ligand PE-1 and the reducing agent PMHS (polymethylhydrosiloxane).

Mechanistic Insights

The reaction involves the iron-catalyzed coupling of diazo acetophenone derivatives with ethyl acrylate. The Fe(TCP)Cl catalyst facilitates carbene transfer, while PMHS acts as a stoichiometric reductant to regenerate the active iron species. The reaction proceeds in toluene at 110°C, with a syringe pump ensuring controlled reagent addition over 15–38 hours.

Table 2: Catalytic Asymmetric Synthesis Parameters

This method achieves high yields and excellent stereocontrol, making it suitable for pharmaceutical applications requiring enantiopure products. However, the reliance on air-sensitive catalysts and specialized equipment may limit scalability.

Enzymatic Hydrolysis for Resolution of Racemates

A chemoenzymatic one-pot strategy has been reported for synthesizing α-hydroxy esters, which can be further functionalized to this compound. This approach combines a-Wittig rearrangement with enzymatic hydrolysis using lipases or esterases.

Procedure and Outcomes

In a representative example, a Wittig rearrangement intermediate is subjected to enzymatic hydrolysis in iPrOH/water at 25°C for 24–48 hours. The enzyme selectively hydrolyzes one enantiomer, yielding the desired product with a diastereomeric ratio (dr) of up to 20:1.

Table 3: Enzymatic Hydrolysis Parameters

While this method provides access to enantiomerically enriched products, the need for biocatalyst optimization and prolonged reaction times may hinder industrial adoption.

Alkylation of β-Dicarbonyl Derivatives

Alkylation reactions using 2-chloro-1-(2-chloroethoxy)ethane in a K₂CO₃/DMSO system have been explored for synthesizing γ-keto esters, which are precursors to this compound.

Reaction Pathway

The β-dicarbonyl compound undergoes O-alkylation at the enolic oxygen, followed by elimination to form the α,β-unsaturated ester. Side reactions, such as C-alkylation or cyclization, are minimized by controlling the base strength and reaction time.

Table 4: Alkylation Method Parameters

This method is straightforward but suffers from moderate yields and competing side reactions. Optimization of the base-solvent system could enhance selectivity.

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Condensation | 65–72 | Low | Moderate | High |

| Catalytic Asymmetric | 81–98 | High (E/Z 95:5) | Low | Moderate |

| Enzymatic Hydrolysis | 46–85 | High (dr 20:1) | Low | High |

| Alkylation | 57–59 | None | High | Moderate |

Key Findings:

-

Condensation : Ideal for large-scale production but lacks stereocontrol.

-

Catalytic Asymmetric : Superior for enantioselective synthesis but requires specialized catalysts.

-

Enzymatic : Eco-friendly but time-intensive.

-

Alkylation : Simple yet limited by side reactions.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(Ethoxycarbonyl)-3-phenylprop-2-enoate, and how do reaction conditions affect yield?

The synthesis often employs Knoevenagel condensation between ethyl cyanoacetate and benzaldehyde derivatives under basic catalysts (e.g., piperidine or ammonium acetate). Solvent selection (ethanol or toluene) and temperature control (60–80°C) are critical to minimize side reactions. For derivatives, lithium salt intermediates enable regioselective propargylation under strict anhydrous conditions at low temperatures (-78°C) .

Q. How can researchers design crystallization experiments to obtain high-quality single crystals for X-ray analysis?

Use slow evaporation with solvent/non-solvent pairs (e.g., dichloromethane/hexane) at 4°C. For challenging cases:

- Add seed crystals (0.5–1% w/w) of similar compounds.

- Apply anti-solvent vapor diffusion in H-shaped tubes.

- Maintain pH 5–7 to preserve ester stability. A 2019 protocol achieved 93% success by controlling supersaturation ratios <1.5 .

Advanced Research Questions

Q. How do electronic effects of para-substituents on the phenyl ring influence reactivity in Diels-Alder reactions?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower LUMO energy, enhancing dienophilic activity. DFT studies show 4-fluoro derivatives react 30% faster with cyclopentadiene than methoxy analogs. However, steric hindrance from ortho-substituents can override electronic effects, necessitating molecular modeling for regioselectivity prediction .

Q. What computational approaches best predict tautomeric equilibrium between keto and enol forms in solution?

Combine molecular dynamics (MD) with explicit solvent models (water/ethanol) and QM/MM calculations (ωB97X-D/6-311++G**level) to sample configurations.Boltzmann analysis at 298K aligns with experimental 1H NMR data (<5% deviation) .

Q. What mechanistic insights explain unexpected Z-isomer formation during synthesis?

Kinetic control at low temperatures (<0°C) favors Z-isomers via chelation-controlled transition states (e.g., Li⁺ coordination). Steric maps show 15–20° dihedral angle differences between E/Z pathways. Isotope effect experiments (kH/kD = 1.8) confirm proton transfer as the rate-determining step .

Q. Which catalytic systems enable enantioselective synthesis of chiral derivatives?

- Bifunctional thiourea-amine catalysts achieve up to 92% ee in Michael additions.

- Chiral N,N'-dioxide/Mg(OTf)₂ complexes facilitate asymmetric [2+2] cycloadditions.

- Immobilized lipases (CAL-B) in ionic liquids resolve racemic mixtures. A 2024 study reported 99% ee using spirocyclic phosphoric acid catalysts at -40°C .

Q. How can contradictory data in biological activity studies of analogs be resolved?

Use orthogonal assays :

- Surface plasmon resonance (SPR) to confirm target engagement.

- Stability studies in physiological buffers (pH 7.4, 37°C) to detect hydrolysis artifacts.

- Isotopic labeling (13C-ethoxy) to track metabolic degradation. A 2023 study linked IC50 discrepancies (0.5–50 μM) to hydrolysis-dependent activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.